11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one
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Overview
Description
11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one is a complex organic compound with a molecular weight of 368.39 g/mol It is characterized by its unique structure, which includes a dihydroxyphenyl group and a diazatetraphenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable diazatetraphenone precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Cetylpyridinium Chloride and Domiphen Bromide: These compounds share structural similarities and are used in antimicrobial applications.
Uniqueness
11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one is unique due to its specific combination of a dihydroxyphenyl group and a diazatetraphenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-20-10-9-14(12-21(20)27)11-18-16-6-2-1-5-15(16)13-25-19-8-4-3-7-17(19)23(28)24-22(18)25/h1-12,26-27H,13H2/b18-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBXDULTPFSJAJ-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=CC3=CC(=C(C=C3)O)O)C4=NC(=O)C5=CC=CC=C5N41 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C\C3=CC(=C(C=C3)O)O)/C4=NC(=O)C5=CC=CC=C5N41 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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